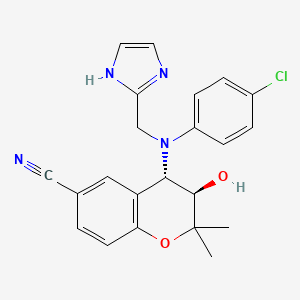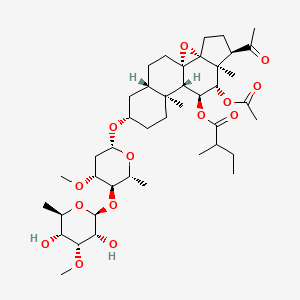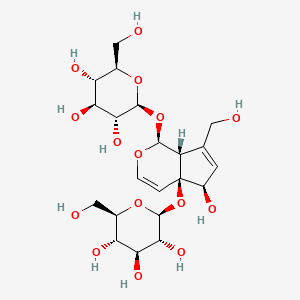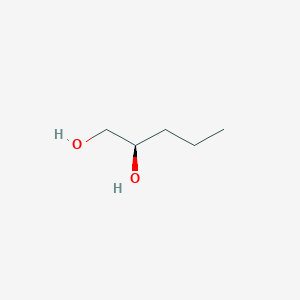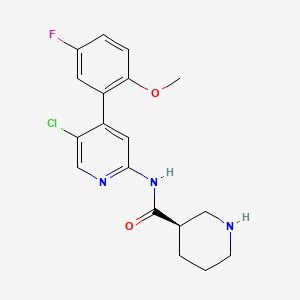
CDK-IN-2
Übersicht
Beschreibung
CDK-IN-2 ist ein potenter und spezifischer Inhibitor der cyclin-abhängigen Kinase 9 (CDK9) mit einem IC50-Wert von weniger als 8 Nanomolar . Cyclin-abhängige Kinasen sind eine Familie von Serin/Threonin-Proteinkinasen, die eine entscheidende Rolle bei der Regulierung des Zellzyklus, der Transkription und anderer zellulärer Prozesse spielen .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Spezifität und Potenz zu erreichen . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Skalierbarkeit optimiert, wobei häufig kontinuierliche Flusschemie und automatisierte Systeme eingesetzt werden, um Konsistenz und Qualität zu gewährleisten . Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um sicherzustellen, dass es die erforderlichen Spezifikationen für Forschungs- und potenzielle therapeutische Anwendungen erfüllt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CDK-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired specificity and potency . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry and automated systems to maintain consistency and quality . The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CDK-IN-2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei den Reaktionen von this compound umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Katalysatoren wie Palladium auf Kohlenstoff und Basen wie Natriumhydroxid . Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität und Spezifität getestet werden können .
Wissenschaftliche Forschungsanwendungen
CDK-IN-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es spezifisch CDK9 inhibiert, einen Schlüsselregulator der Transkriptionselongation . CDK9 bildet einen Komplex mit Cyclin T1, der die C-terminale Domäne der RNA-Polymerase II phosphoryliert und den Übergang von der Transkriptionsinitiierung zur Elongation ermöglicht . Durch die Inhibition von CDK9 stört this compound diesen Prozess, was zu einer reduzierten Transkription von Genen führt, die an der Progression und dem Überleben des Zellzyklus beteiligt sind .
Wirkmechanismus
CDK-IN-2 exerts its effects by specifically inhibiting CDK9, a key regulator of transcription elongation . CDK9 forms a complex with cyclin T1, which phosphorylates the C-terminal domain of RNA polymerase II, facilitating the transition from transcription initiation to elongation . By inhibiting CDK9, this compound disrupts this process, leading to reduced transcription of genes involved in cell cycle progression and survival .
Vergleich Mit ähnlichen Verbindungen
CDK-IN-2 ist einzigartig in seiner hohen Spezifität und Potenz für CDK9 im Vergleich zu anderen CDK-Inhibitoren . Ähnliche Verbindungen umfassen:
Fadraciclib (CYC065): Ein CDK-Inhibitor mit Selektivität für CDK2 und CDK9, der in der Krebsforschung eingesetzt wird.
INX-315: Ein selektiver CDK2-Inhibitor, der einen Zellzyklusarrest und Seneszenz in soliden Tumoren induziert.
Alvocidib (Flavopiridol): Ein CDK-Inhibitor der älteren Generation mit breiterer Aktivität gegen mehrere CDKs.
Diese Verbindungen unterscheiden sich in ihrer Selektivität, Potenz und therapeutischen Anwendung, was die einzigartigen Eigenschaften von this compound bei der spezifischen Zielsetzung von CDK9 hervorhebt .
Eigenschaften
IUPAC Name |
(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMKHNVZGOQLRQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)[C@@H]3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679175 | |
| Record name | (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269815-17-9 | |
| Record name | (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



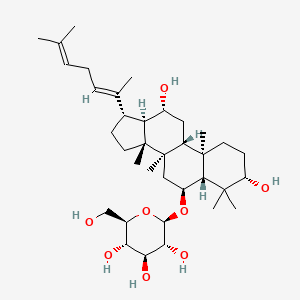
![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B1139371.png)
![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane](/img/structure/B1139373.png)
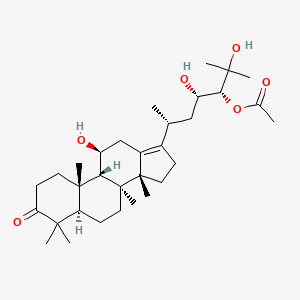
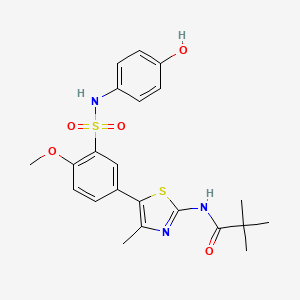


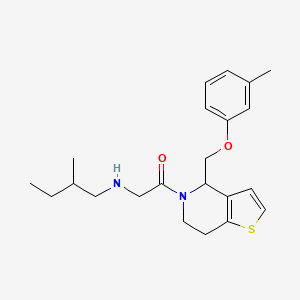
![1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride](/img/structure/B1139383.png)
